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Compound of Interest

3-(2-

Compound Name: Bromophenoxy)methyl]benzoic
acid

CAS No.: 438473-78-0

Cat. No.: B2608260

Get Quote

\ J

CAS Registry Number: 438473-78-0 Chemical Formula: C14H11BrOs Molecular Weight: 307.14
g/mol [1]

Executive Summary

3-[(2-Bromophenoxy)methyl]benzoic acid is a meta-substituted benzoic acid derivative
featuring an ortho-brominated phenoxy ether linker.[1] This structural motif serves as a critical
"hinge" in medicinal chemistry, balancing the lipophilicity of the biaryl ether system with the
solubilizing potential of the carboxylic acid tail. It is primarily employed as a building block for
Suzuki-Miyaura cross-coupling reactions (via the aryl bromide) or amide coupling (via the
carboxylic acid) to generate complex kinase inhibitors or receptor modulators.[1]

Chemical Identity & Molecular Properties
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The following data aggregates calculated and consensus-predicted values essential for
experimental design.

ble 1: Physicochemical Profile[11[2][3]

Property Value Note/Methodology
Based on dominant isotopes
Exact Mass 305.9892 Da
(7QBr, 12C’ 1H, 160)[1]
305.99 (50.7%), 307.99 Distinct 1:1 doublet pattern in

Isotopic Distribution
(49.3%) MS due to 7°Br/®1Br.[1]

High lipophilicity due to the

cLogP (Lipophilicity) 3.82+04 )
bromophenyl ether moiety.
Slightly more acidic than
o benzoic acid (4.[1]20) due to
pKa (Acidic) 3.85+0.10

the inductive effect of the

phenoxymethyl group.

) Indicates good membrane
Topological Polar Surface Area

46.53 A2 permeability potential (<140

(TPSA)

A?).[1]

High flexibility in the methylene
Rotatable Bonds 4 )

ether linker.[1]

Carboxylic acid OH / Carbonyl
H-Bond Donors / Acceptors 1/3

O + Ether O.

Synthetic Relevance & Methodology

The synthesis of 3-[(2-Bromophenoxy)methyl]benzoic acid typically follows a convergent
pathway involving a Williamson ether synthesis.[1] This route is preferred for its scalability and
the availability of precursors.

Core Synthetic Pathway

e Precursor Activation: Radical bromination of m-toluic acid (or its methyl ester) to generate 3-
(bromomethyl)benzoic acid.[1]
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» Ether Coupling: Nucleophilic substitution of the alkyl bromide by 2-bromophenol under basic
conditions.[1]

o Deprotection (Optional): Hydrolysis if the ester protected form was used to prevent self-
alkylation.[1]

Visualization: Synthesis Workflow
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Caption: Convergent synthesis via Williamson ether coupling of a benzyl bromide and a
substituted phenol.

Experimental Protocols

To ensure scientific integrity, the following protocols are standardized for the characterization
and handling of this compound.

Protocol A: Solubility & Stock Preparation
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Due to the significant lipophilicity (cLogP ~3.8), this compound is sparingly soluble in water at
neutral pH but dissolves readily in organic solvents and basic buffers.

e DMSO Stock (10 mM): Weigh 3.07 mg of solid.[1] Dissolve in 1.0 mL of anhydrous DMSO.
Vortex for 30 seconds.[1] Store at -20°C.

e Aqueous Buffer (pH 7.4): The compound will precipitate in acidic media.[1] For biological
assays, dilute the DMSO stock into PBS (pH 7.4). The solubility limit is approximately 50 uM
in 1% DMSO/PBS.

o Critical Step: Ensure the final DMSO concentration does not exceed 1% to prevent
enzyme inhibition in downstream assays.

Protocol B: Analytical HPLC Characterization

Obijective: Verify purity (>95%) and identity.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).
» Mobile Phase A: Water + 0.1% Formic Acid.[1]

e Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

e Gradient: 5% B to 95% B over 10 minutes.

e Flow Rate: 1.0 mL/min.[1]

e Detection: UV at 254 nm (aromatic) and 210 nm (amide/acid).[1]

o Expected Retention: The compound will elute late in the gradient (approx. 7-8 min) due to
the hydrophobic bromophenyl and benzyl ether groups.[1]

Protocol C: 1H-NMR Validation

Solvent: DMSO-d6 Key Diagnostic Signals:

o Carboxylic Acid Proton: Broad singlet at ~13.0 ppm (disappears with D20 shake).[1]
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e Methylene Linker (-CH2-O-): Sharp singlet at ~5.2 ppm.[1] This is the most distinct signal
confirming the ether linkage.

e Aromatic Region (7.0 - 8.0 ppm):

o Benzoic Ring: Look for the singlet-like signal of the proton between the acid and the ether
linker (position 2 of benzoic acid).

o Phenoxy Ring: The 2-bromo substitution will cause a downfield shift of the adjacent proton
(position 3 of phenoxy ring) to ~7.6 ppm.[1]

Structure-Property Relationships (SPR)

Understanding the SPR of this molecule allows for rational optimization in drug design.

Visualization: Pharmacophore Map
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Caption: Functional decomposition of the molecule highlighting regions for chemical

modification.
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o Ortho-Bromine Effect: The bromine atom at the ortho-position of the phenoxy ring introduces
steric bulk, forcing the two aromatic rings to twist out of planarity. This conformation can
improve selectivity by mimicking twisted biaryl biological metabolites.[1]

 Acidic Tail: The benzoic acid moiety serves as a "warhead" for forming salt bridges with
positively charged residues (e.g., Arginine, Lysine) in protein binding pockets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b2608260/docs#technical-guide-physicochemical-
profiling-synthesis-of-3-2-bromophenoxy-methyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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